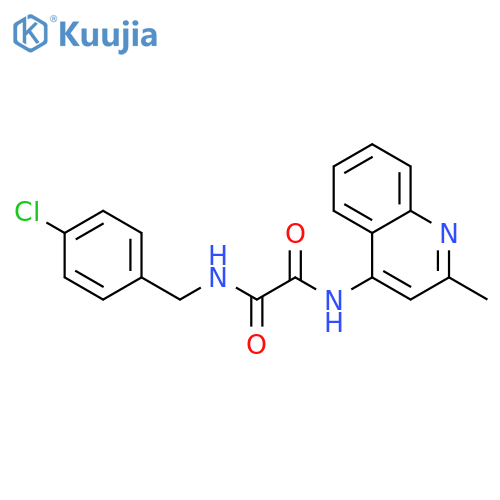Cas no 941939-22-6 (N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide)

941939-22-6 structure
商品名:N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide
CAS番号:941939-22-6
MF:C19H16ClN3O2
メガワット:353.8022
CID:5459925
N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide 化学的及び物理的性質
名前と識別子
-
- N-[(4-chlorophenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide
- N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide
- N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide
-
- インチ: 1S/C19H16ClN3O2/c1-12-10-17(15-4-2-3-5-16(15)22-12)23-19(25)18(24)21-11-13-6-8-14(20)9-7-13/h2-10H,11H2,1H3,(H,21,24)(H,22,23,25)
- InChIKey: HSBIJJJSUQQYML-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])C(C(N([H])C1=C([H])C(C([H])([H])[H])=NC2=C([H])C([H])=C([H])C([H])=C12)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 479
- トポロジー分子極性表面積: 71.1
- 疎水性パラメータ計算基準値(XlogP): 3.6
N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2879-6266-1mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 1mg |
$54.0 | 2023-05-01 | |
| Life Chemicals | F2879-6266-2mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 2mg |
$59.0 | 2023-05-01 | |
| Life Chemicals | F2879-6266-10mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 10mg |
$79.0 | 2023-05-01 | |
| Life Chemicals | F2879-6266-30mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 30mg |
$119.0 | 2023-05-01 | |
| Life Chemicals | F2879-6266-3mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 3mg |
$63.0 | 2023-05-01 | |
| Life Chemicals | F2879-6266-100mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 100mg |
$248.0 | 2023-05-01 | |
| Life Chemicals | F2879-6266-40mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 40mg |
$140.0 | 2023-05-01 | |
| Life Chemicals | F2879-6266-50mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 50mg |
$160.0 | 2023-05-01 | |
| Life Chemicals | F2879-6266-5mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 5mg |
$69.0 | 2023-05-01 | |
| Life Chemicals | F2879-6266-15mg |
N'-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide |
941939-22-6 | 90%+ | 15mg |
$89.0 | 2023-05-01 |
N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
941939-22-6 (N'-(4-chlorophenyl)methyl-N-(2-methylquinolin-4-yl)ethanediamide) 関連製品
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
